molecular formula C14H12BrClN2O2 B2499445 3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide CAS No. 863184-99-0

3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide

Cat. No.: B2499445
CAS No.: 863184-99-0
M. Wt: 355.62
InChI Key: GWGZWZDNVRQBNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide is a chemical compound with the molecular formula C14H12BrClN2O2 and a molecular weight of 355.61 g/mol . This compound is known for its unique structure, which includes a benzohydrazide moiety linked to a bromochlorophenoxy group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-chlorophenol and 3-formylbenzoic acid.

    Formation of Intermediate: The 4-bromo-2-chlorophenol is reacted with formaldehyde to form 4-bromo-2-chlorophenoxymethyl alcohol.

    Condensation Reaction: The intermediate is then condensed with 3-formylbenzoic acid in the presence of a suitable catalyst to form 3-[(4-Bromo-2-chlorophenoxy)methyl]benzaldehyde.

    Hydrazide Formation: Finally, the benzaldehyde derivative is reacted with hydrazine hydrate to yield this compound.

Chemical Reactions Analysis

3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form amines or alcohols, depending on the reducing agent used.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Condensation: It can undergo condensation reactions with aldehydes or ketones to form hydrazones.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

3-[(4-bromo-2-chlorophenoxy)methyl]benzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClN2O2/c15-11-4-5-13(12(16)7-11)20-8-9-2-1-3-10(6-9)14(19)18-17/h1-7H,8,17H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGZWZDNVRQBNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NN)COC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.